molecular formula C13H13N3S B184996 N-benzyl-N'-(2-pyridinyl)thiourea CAS No. 51623-86-0

N-benzyl-N'-(2-pyridinyl)thiourea

Katalognummer B184996
CAS-Nummer: 51623-86-0
Molekulargewicht: 243.33 g/mol
InChI-Schlüssel: KDXKGWLTZXBZDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N'-(2-pyridinyl)thiourea (BPTU) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BPTU is a thiourea derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Wirkmechanismus

The mechanism of action of N-benzyl-N'-(2-pyridinyl)thiourea is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. N-benzyl-N'-(2-pyridinyl)thiourea has been shown to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling and growth. It has also been shown to inhibit the activity of certain receptors, such as the adenosine A1 receptor.
Biochemical and Physiological Effects
N-benzyl-N'-(2-pyridinyl)thiourea has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antiproliferative activity. N-benzyl-N'-(2-pyridinyl)thiourea has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-benzyl-N'-(2-pyridinyl)thiourea is its unique properties and potential applications in various fields. N-benzyl-N'-(2-pyridinyl)thiourea is a versatile compound that can be used in various applications, including medicinal chemistry and agriculture. However, one of the limitations of N-benzyl-N'-(2-pyridinyl)thiourea is its potential toxicity, which requires careful handling and monitoring.

Zukünftige Richtungen

There are many future directions for the study of N-benzyl-N'-(2-pyridinyl)thiourea, including its potential applications in the treatment of various diseases, its role in cell signaling and growth, and its potential applications in the field of agriculture. Further studies are needed to fully understand the mechanism of action of N-benzyl-N'-(2-pyridinyl)thiourea and its potential applications in various fields.
Conclusion
In conclusion, N-benzyl-N'-(2-pyridinyl)thiourea is a unique chemical compound that has gained significant attention in scientific research for its potential applications in various fields. N-benzyl-N'-(2-pyridinyl)thiourea has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications. Further studies are needed to fully understand the properties and potential applications of N-benzyl-N'-(2-pyridinyl)thiourea in various fields.

Synthesemethoden

N-benzyl-N'-(2-pyridinyl)thiourea can be synthesized through various methods, including the reaction of benzyl isothiocyanate with 2-pyridylamine in the presence of a base. Another method involves the reaction of 2-pyridylamine with benzyl chloroformate, followed by the addition of thiourea. The synthesis of N-benzyl-N'-(2-pyridinyl)thiourea is a crucial step in understanding its properties and potential applications.

Wissenschaftliche Forschungsanwendungen

N-benzyl-N'-(2-pyridinyl)thiourea has been extensively studied in scientific research for its potential applications in various fields. One of its major applications is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. N-benzyl-N'-(2-pyridinyl)thiourea has also been studied for its potential applications in the field of agriculture, where it has been shown to have pesticidal activity against various pests.

Eigenschaften

CAS-Nummer

51623-86-0

Produktname

N-benzyl-N'-(2-pyridinyl)thiourea

Molekularformel

C13H13N3S

Molekulargewicht

243.33 g/mol

IUPAC-Name

1-benzyl-3-pyridin-2-ylthiourea

InChI

InChI=1S/C13H13N3S/c17-13(16-12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,14,15,16,17)

InChI-Schlüssel

KDXKGWLTZXBZDC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=N2

Kanonische SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.